molecular formula C10H12O3S B12640889 3-[4-(Methanesulfinyl)phenyl]propanoic acid CAS No. 918875-15-7

3-[4-(Methanesulfinyl)phenyl]propanoic acid

Katalognummer: B12640889
CAS-Nummer: 918875-15-7
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: NYRZYAKVYTTYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Methanesulfinyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The methanesulfinyl group attached to the benzene ring adds unique properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methanesulfinyl)phenyl]propanoic acid typically involves the sulfoxidation of 3-[4-(Methylthio)phenyl]propanoic acid. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to ensure the purity and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Methanesulfinyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-[4-(Methanesulfonyl)phenyl]propanoic acid.

    Reduction: 3-[4-(Methylthio)phenyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[4-(Methanesulfinyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[4-(Methanesulfinyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[4-(Methylthio)phenyl]propanoic acid: The precursor to the sulfoxide derivative.

    3-[4-(Methanesulfonyl)phenyl]propanoic acid: The fully oxidized sulfone derivative.

    3-phenylpropanoic acid: The parent compound without the methanesulfinyl group.

Uniqueness

3-[4-(Methanesulfinyl)phenyl]propanoic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can modulate the compound’s reactivity and interactions, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

918875-15-7

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

3-(4-methylsulfinylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3S/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)

InChI-Schlüssel

NYRZYAKVYTTYBU-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)C1=CC=C(C=C1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.